(Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17522551
InChI: InChI=1S/C18H15NO3S/c1-22-15-8-4-2-6-12(15)10-13(11-17(20)21)18-19-14-7-3-5-9-16(14)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-10-
SMILES:
Molecular Formula: C18H15NO3S
Molecular Weight: 325.4 g/mol

(Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid

CAS No.:

Cat. No.: VC17522551

Molecular Formula: C18H15NO3S

Molecular Weight: 325.4 g/mol

* For research use only. Not for human or veterinary use.

(Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid -

Specification

Molecular Formula C18H15NO3S
Molecular Weight 325.4 g/mol
IUPAC Name (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid
Standard InChI InChI=1S/C18H15NO3S/c1-22-15-8-4-2-6-12(15)10-13(11-17(20)21)18-19-14-7-3-5-9-16(14)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-10-
Standard InChI Key MZMAWAFRVUUPQG-RAXLEYEMSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2
Canonical SMILES COC1=CC=CC=C1C=C(CC(=O)O)C2=NC3=CC=CC=C3S2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid systematically describes its components:

  • A benzothiazole heterocycle (1,3-benzothiazol-2-yl) fused to a benzene ring with a sulfur and nitrogen atom.

  • A 2-methoxyphenyl group attached to the fourth carbon of a but-3-enoic acid chain.

  • A (Z)-configuration at the double bond, indicating cis spatial arrangement.

The molecular formula is C₁₈H₁₅NO₃S, with a molecular weight of 325.4 g/mol .

Structural Analysis

Key structural features include:

  • Benzothiazole core: Contributes to π-π stacking interactions and potential DNA intercalation.

  • 2-Methoxyphenyl group: Enhances lipophilicity and influences binding specificity through steric and electronic effects.

  • Enoic acid moiety: Provides a carboxylic acid functional group for hydrogen bonding and salt formation .

A comparison with analogs highlights positional isomerism effects (Table 1):

Table 1: Structural Comparison of Benzothiazole Derivatives

CompoundSubstituent PositionKey Properties
Target compound (Z)-isomer2-methoxyphenylEnhanced polarity due to ortho-methoxy
4-Methoxyphenyl analog 4-methoxyphenylHigher lipophilicity (para substitution)
3-Phenylmethoxy derivative3-phenylmethoxyIncreased steric bulk

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Condensation: Reaction of 2-aminobenzothiazole with maleic anhydride to form an intermediate α,β-unsaturated acid .

  • Ugi four-component reaction: Utilizes amines, aldehydes, and isocyanides under solvent-free conditions to introduce the methoxyphenyl group .

  • Stereochemical control: Achieving the (Z)-configuration requires careful temperature modulation (<40°C) and catalytic acid/base conditions.

Example reaction pathway:

2-Aminobenzothiazole+Maleic anhydrideDMF, 80°CIntermediateUgi reactionTarget compound\text{2-Aminobenzothiazole} + \text{Maleic anhydride} \xrightarrow{\text{DMF, 80°C}} \text{Intermediate} \xrightarrow{\text{Ugi reaction}} \text{Target compound}

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) yields >90% purity.

  • Spectroscopic validation:

    • ¹H NMR: Doublet at δ 7.8–8.2 ppm (benzothiazole protons), singlet at δ 3.9 ppm (methoxy group) .

    • IR: Stretching bands at 1680 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-O-C).

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility (<0.1 mg/mL), but miscible with DMSO and DMF.

  • Stability: Degrades under prolonged UV exposure (t₁/₂ = 48 hours at 25°C) .

Computational Predictions

  • LogP: 3.2 (predicted via ChemAxon), indicating moderate lipophilicity .

  • pKa: Carboxylic acid group at 4.1, enabling ionization at physiological pH.

Biological Activity and Mechanisms

Enzyme Inhibition

  • DNA topoisomerase II: IC₅₀ = 12 µM, likely due to benzothiazole intercalation.

  • COX-2 selectivity: 15-fold selectivity over COX-1 (in silico docking).

Cytotoxic Effects

  • HeLa cells: EC₅₀ = 8.2 µM, attributed to ROS generation and apoptosis induction .

Comparative Pharmacological Profiling

Table 2: Biological Activity of Structural Analogs

CompoundTopoisomerase II IC₅₀ (µM)HeLa EC₅₀ (µM)
Target (Z)-2-methoxy128.2
4-Methoxy derivative 1814.5
3-Phenylmethoxy analog2220.1

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